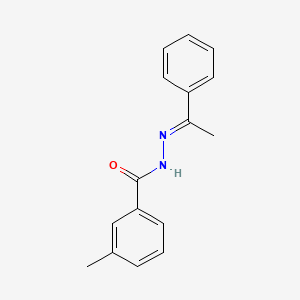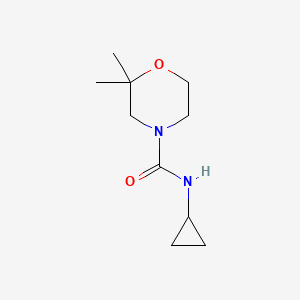
N-methyl-4-(2-methylimidazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(2-methylimidazol-1-yl)butanamide, also known as MIB-303, is a small molecule that has been extensively studied for its potential as a therapeutic agent in various diseases. It is a selective agonist of the sphingosine 1-phosphate receptor subtype 1 (S1P1R), which plays a crucial role in regulating immune cell trafficking and inflammation.
Mecanismo De Acción
N-methyl-4-(2-methylimidazol-1-yl)butanamide selectively binds to and activates the S1P1R, which is expressed on the surface of various immune cells, including T cells, B cells, and dendritic cells. Activation of S1P1R by N-methyl-4-(2-methylimidazol-1-yl)butanamide leads to the internalization of the receptor and subsequent sequestration of immune cells in lymphoid organs, thereby reducing their migration to sites of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and tissue damage in various disease models.
Biochemical and Physiological Effects:
N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the modulation of immune cell trafficking, cytokine production, and apoptosis. In animal models of multiple sclerosis, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to reduce the infiltration of autoreactive T cells into the central nervous system, thereby reducing demyelination and neuroinflammation. Inflammatory bowel disease models, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to reduce intestinal inflammation and improve tissue repair. Moreover, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to have a favorable safety profile and can be administered orally, making it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-4-(2-methylimidazol-1-yl)butanamide in lab experiments is its specificity for the S1P1R, which allows for precise modulation of immune cell trafficking and inflammation. Moreover, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to have a favorable safety profile and can be administered orally, making it a convenient drug candidate for further development. However, one limitation of using N-methyl-4-(2-methylimidazol-1-yl)butanamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the development of N-methyl-4-(2-methylimidazol-1-yl)butanamide as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where modulation of immune cell trafficking and inflammation is key to disease progression. Another potential application is in the treatment of inflammatory bowel disease, where N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to have promising effects in preclinical studies. Moreover, further research is needed to elucidate the long-term safety and efficacy of N-methyl-4-(2-methylimidazol-1-yl)butanamide in clinical trials, as well as to optimize its pharmacokinetics and bioavailability for clinical use.
Métodos De Síntesis
The synthesis of N-methyl-4-(2-methylimidazol-1-yl)butanamide involves several steps, starting with the reaction of 2-methylimidazole with 4-bromo-1-butanol to form 4-(2-methylimidazol-1-yl)butan-1-ol. This intermediate is then converted to the corresponding chloride, which is further reacted with N-methylamine to yield N-methyl-4-(2-methylimidazol-1-yl)butanamide. The overall yield of this synthesis method is around 20-25%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-4-(2-methylimidazol-1-yl)butanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. In preclinical studies, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been shown to effectively reduce disease severity and improve clinical outcomes in animal models of these diseases. Moreover, N-methyl-4-(2-methylimidazol-1-yl)butanamide has been found to have a favorable safety profile and can be administered orally, making it a promising drug candidate for further development.
Propiedades
IUPAC Name |
N-methyl-4-(2-methylimidazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-11-5-7-12(8)6-3-4-9(13)10-2/h5,7H,3-4,6H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCSKRILZTVMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2-methylimidazol-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)





![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)